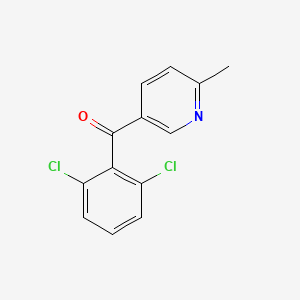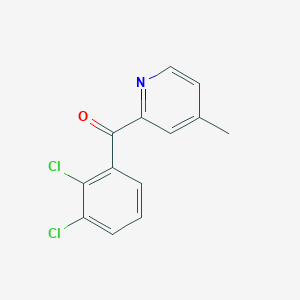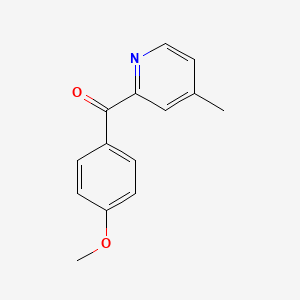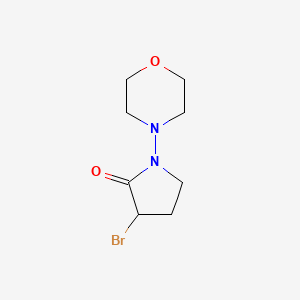
3-(2-Cyclohexylethyl)pyrrolidine
Vue d'ensemble
Description
3-(2-Cyclohexylethyl)pyrrolidine is a chemical compound with the CAS Number: 1220035-66-4 . It has a molecular weight of 181.32 .
Molecular Structure Analysis
The linear formula for 3-(2-Cyclohexylethyl)pyrrolidine is C12H23N . The Inchi Code is 1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in 3-(2-Cyclohexylethyl)pyrrolidine, is widely utilized in medicinal chemistry. Its presence in drug candidates can influence pharmacokinetic properties and enhance biological activity. For instance, the introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors .
Cancer Therapeutics
Compounds with the pyrrolidine structure have been investigated for their potential in cancer treatment. The steric factors introduced by substituents on the pyrrolidine ring can lead to significant antitumor activity, sometimes outperforming standard drugs like doxorubicin in various cancer cell lines .
Stereochemistry Research
The pyrrolidine ring’s non-planarity and stereogenicity at its carbons make it an interesting subject for stereochemistry research. Different stereoisomers of pyrrolidine derivatives can bind differently to enantioselective proteins, affecting the biological profile of drug candidates .
Selective Estrogen Receptor Degraders (SERDs)
In the context of breast cancer, derivatives of pyrrolidine, such as 3-R-methylpyrrolidine, have been shown to promote pure estrogen receptor antagonists and selective estrogen receptor degraders (PA-SERDs), which are crucial for the treatment of this disease .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of the pharmacophore space. This is essential for identifying the features of a molecule that are responsible for its biological activity .
ADME/Tox Optimization
The introduction of heteroatomic fragments like pyrrolidine into drug molecules is a strategic choice to modify physicochemical parameters and achieve favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 3-(2-cyclohexylethyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine-based compounds have been found to be involved in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives contribute to the biological activity of the compound .
Propriétés
IUPAC Name |
3-(2-cyclohexylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAQXQNDWXXIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexylethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)





